![molecular formula C13H15Cl2NO4S B3442534 5-(1-azepanylsulfonyl)-2,4-dichlorobenzoic acid](/img/structure/B3442534.png)
5-(1-azepanylsulfonyl)-2,4-dichlorobenzoic acid
Overview
Description
5-(1-azepanylsulfonyl)-2,4-dichlorobenzoic acid, also known as ADIBO, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. ADIBO is a sulfonamide-based compound that has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. In
Mechanism of Action
The mechanism of action of 5-(1-azepanylsulfonyl)-2,4-dichlorobenzoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 5-(1-azepanylsulfonyl)-2,4-dichlorobenzoic acid reduces the production of prostaglandins, which in turn reduces inflammation.
Biochemical and Physiological Effects:
5-(1-azepanylsulfonyl)-2,4-dichlorobenzoic acid has been shown to possess potent anti-inflammatory, analgesic, and antipyretic properties. In animal studies, 5-(1-azepanylsulfonyl)-2,4-dichlorobenzoic acid has been shown to reduce inflammation, pain, and fever. Additionally, 5-(1-azepanylsulfonyl)-2,4-dichlorobenzoic acid has been shown to have a low toxicity profile, which makes it a promising candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(1-azepanylsulfonyl)-2,4-dichlorobenzoic acid in lab experiments is its potent anti-inflammatory properties. This makes it a useful tool for studying the inflammatory response and for developing new anti-inflammatory drugs. Additionally, 5-(1-azepanylsulfonyl)-2,4-dichlorobenzoic acid has a low toxicity profile, which makes it a safe compound to work with. However, one of the limitations of using 5-(1-azepanylsulfonyl)-2,4-dichlorobenzoic acid in lab experiments is its relatively high cost. Additionally, 5-(1-azepanylsulfonyl)-2,4-dichlorobenzoic acid has a low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research of 5-(1-azepanylsulfonyl)-2,4-dichlorobenzoic acid. One area of research is in the development of new anti-inflammatory drugs based on the structure of 5-(1-azepanylsulfonyl)-2,4-dichlorobenzoic acid. Additionally, 5-(1-azepanylsulfonyl)-2,4-dichlorobenzoic acid could be used as a tool for studying the inflammatory response in various disease models. Furthermore, 5-(1-azepanylsulfonyl)-2,4-dichlorobenzoic acid could be modified to improve its solubility and bioavailability, which would make it a more useful compound in drug development. Finally, further research is needed to fully understand the mechanism of action of 5-(1-azepanylsulfonyl)-2,4-dichlorobenzoic acid and to identify its potential therapeutic applications.
Conclusion:
In conclusion, 5-(1-azepanylsulfonyl)-2,4-dichlorobenzoic acid, or 5-(1-azepanylsulfonyl)-2,4-dichlorobenzoic acid, is a sulfonamide-based compound that has gained attention in the field of medicinal chemistry. 5-(1-azepanylsulfonyl)-2,4-dichlorobenzoic acid possesses potent anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the development of new drugs. Its synthesis method has been extensively studied, and various modifications have been made to improve the yield and purity of the final product. Future research on 5-(1-azepanylsulfonyl)-2,4-dichlorobenzoic acid could lead to the development of new anti-inflammatory drugs and a better understanding of the inflammatory response.
Scientific Research Applications
5-(1-azepanylsulfonyl)-2,4-dichlorobenzoic acid has been studied extensively for its potential therapeutic applications. One of the most significant areas of research is in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 5-(1-azepanylsulfonyl)-2,4-dichlorobenzoic acid has been shown to possess potent anti-inflammatory properties, which make it a promising candidate for the development of new anti-inflammatory drugs. Additionally, 5-(1-azepanylsulfonyl)-2,4-dichlorobenzoic acid has been studied for its analgesic and antipyretic properties, which make it a potential candidate for the treatment of pain and fever.
properties
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2,4-dichlorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4S/c14-10-8-11(15)12(7-9(10)13(17)18)21(19,20)16-5-3-1-2-4-6-16/h7-8H,1-6H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOLIJAISGEYRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-ylsulfonyl)-2,4-dichlorobenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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